5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

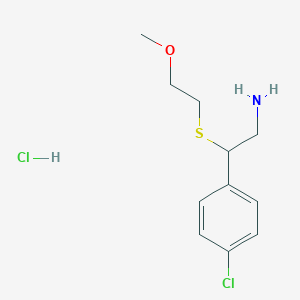

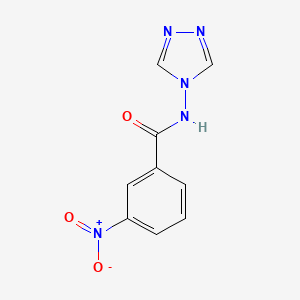

5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid is a chemical compound with the molecular formula C11H6ClNO5 . It has a molecular weight of 267.63 . The compound is also known by the synonym 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, nitro, and carboxylic acid functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.63 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- A new carboxylic acid derivative was synthesized and tested for its antimicrobial activity against a range of fungi and bacteria. Complexes derived from similar carboxylic acids demonstrated higher biocidal activity compared to control drugs, indicating their potential as antimicrobial agents. The study highlights the importance of lipophilicity in crossing microbial cell membranes, suggesting a mechanism of action for these compounds (Dias, Lima, Takahashi, & Ardisson, 2015).

Organic Synthesis

- Research into the Diels−Alder reaction of furan derivatives has opened pathways for the synthesis of polysubstituted anilines, demonstrating the utility of furan compounds in organic synthesis. High regioselectivity and the ability to facilitate a variety of cycloadditions make these compounds valuable in the development of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Catalysis

- The reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst has been reported, showcasing the catalytic capabilities of derivatives of 5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid in hydrogenation reactions. This process emphasizes the compound's role in facilitating chemoselective reductions (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Antimycobacterial Agents

- Furan carboxylic acids have been identified as a promising class of antimycobacterial agents. Structural analysis of derivatives has provided insights into their potential mechanism of action, which involves interfering with iron homeostasis in microbial cells. This discovery underscores the therapeutic applications of furan carboxylic acid derivatives in treating infections (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).

Fluorescence Sensing

- Derivatives of 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid have been synthesized and used as fluorescence sensors for nitro aromatic compounds (NACs), demonstrating high selectivity and sensitivity. This application highlights the potential of carboxylic acid derivatives in the development of materials for detecting hazardous substances (Yan, Ni, Zhao, Sun, Bai, Shi, & Xing, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(13)4-10(8)14(17)18/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWUODVZVWIOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2742637.png)

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)

![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)